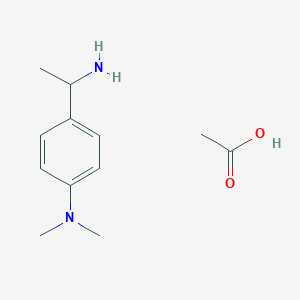

4-(1-aminoethyl)-N,N-dimethylaniline; acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of aniline derivatives typically involves electrophilic aromatic substitution of the benzene ring, or nucleophilic substitution of an existing group on the nitrogen . Acetic acid can be produced industrially both synthetically and by bacterial fermentation .

Molecular Structure Analysis

Aniline consists of a benzene ring attached to an amine group (-NH2). Acetic acid consists of a two-carbon chain with a carboxyl group (-COOH) at one end .

Chemical Reactions Analysis

Aniline can undergo a variety of reactions, including acylation, sulfonation, and halogenation . Acetic acid can react with alcohols to form esters, a class of organic compounds, in a reaction known as esterification .

Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. Aniline is a colorless to pale brown liquid, and acetic acid is a colorless liquid. Both have distinctive odors .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

4-(1-aminoethyl)-N,N-dimethylaniline, when combined with acetic acid, plays a critical role in synthetic chemistry, particularly in the formation of heterocyclic compounds. For instance, it is involved in the Cross-Claisen Condensation of N-Fmoc-Amino Acids, leading to the synthesis of heterocyclic γ-amino acids such as 4-Amino(methyl)-1,3-thiazole-5-carboxylic acids (ATCs). These ATCs are valuable for mimicking the secondary structures of proteins, including helices, β-sheets, turns, and β-hairpins, providing a versatile route for designing protein mimics with a wide variety of lateral chains (Mathieu et al., 2015).

Enzyme Inhibition Studies

The compound is also significant in the study of enzyme inhibition. Specifically, derivatives of 4-(1-aminoethyl)-N,N-dimethylaniline have been synthesized and evaluated for their ability to inhibit amino acid decarboxylases, crucial enzymes in metabolic pathways. This research contributes to understanding the mechanisms of enzyme inhibition and the development of potential therapeutic agents (Smissman et al., 1976).

Photoredox Catalysis

In the realm of photoredox catalysis, acetic acid has been found to significantly accelerate the N-demethylation of N,N-dimethylaminophenyl derivatives under visible-light photoredox conditions. This process is vital for the structural modification of medicinal compounds containing the N,N-dimethylaminophenyl motif, a common fragment in pharmaceutical chemistry. The method's scalability and simplicity make it a promising approach for industrial applications (Wu et al., 2017).

Anticancer Agent Synthesis

Moreover, 4-(1-aminoethyl)-N,N-dimethylaniline is integral to the synthesis of novel anticancer agents, such as 5,6-Dimethylxanthenone-4-acetic acid (DMXAA), which has unique activities and is currently undergoing clinical trials. Improvements in the synthesis of DMXAA, starting from 3,4-dimethylaniline, have led to a more efficient and higher-yielding route, enhancing the availability of this promising anticancer compound (Atwell et al., 2002).

Analgesic and Antiinflammatory Activities

Research into 3,4-dimethylpyrano[2,3-c]pyrazol-6-one derivatives, which are synthesized from 4-(1-aminoethyl)-N,N-dimethylaniline, has shown that these compounds exhibit significant analgesic and anti-inflammatory activities. This discovery opens new avenues for the development of pain relief and anti-inflammatory medications, highlighting the compound's potential in therapeutic applications (Kuo et al., 1984).

Safety and Hazards

Eigenschaften

IUPAC Name |

acetic acid;4-(1-aminoethyl)-N,N-dimethylaniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2.C2H4O2/c1-8(11)9-4-6-10(7-5-9)12(2)3;1-2(3)4/h4-8H,11H2,1-3H3;1H3,(H,3,4) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKLKXRQUKAQYNW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)N(C)C)N.CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-3-methoxybenzamide](/img/structure/B2986679.png)

![N-(2,4-dimethoxyphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2986686.png)

![4-[1-(2-Phenylacetyl)piperidine-3-carbonyl]morpholine-3-carbonitrile](/img/structure/B2986687.png)

![ethyl 4-oxo-4-(2-(pyrazine-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)butanoate](/img/structure/B2986692.png)

![N-(3-acetylphenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2986695.png)

![4-(1H-benzo[d]imidazole-5-carbonyl)-1-(thiazol-2-yl)piperazin-2-one](/img/structure/B2986700.png)

![6-Chloro-2-[(2-methylpropan-2-yl)oxycarbonylamino]pyrimidine-4-carboxylic acid](/img/structure/B2986702.png)